

Allyl Cyanoacetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl cyanoacetate*

Cat. No.: *B084378*

[Get Quote](#)

Allyl Cyanoacetate (CAS No: 13361-32-5) is a versatile organic compound that serves as a key building block in the synthesis of a wide array of complex molecules.^{[1][2]} Its unique chemical structure, featuring an activated methylene group flanked by a nitrile and an allyl ester, makes it a valuable reagent for researchers in organic synthesis, medicinal chemistry, and drug development. This guide provides an in-depth overview of its properties, synthesis, key reactions, and safety considerations.

Core Properties and Identification

Allyl cyanoacetate is a combustible, colorless to light yellow liquid.^{[3][4]} Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identification of Allyl Cyanoacetate

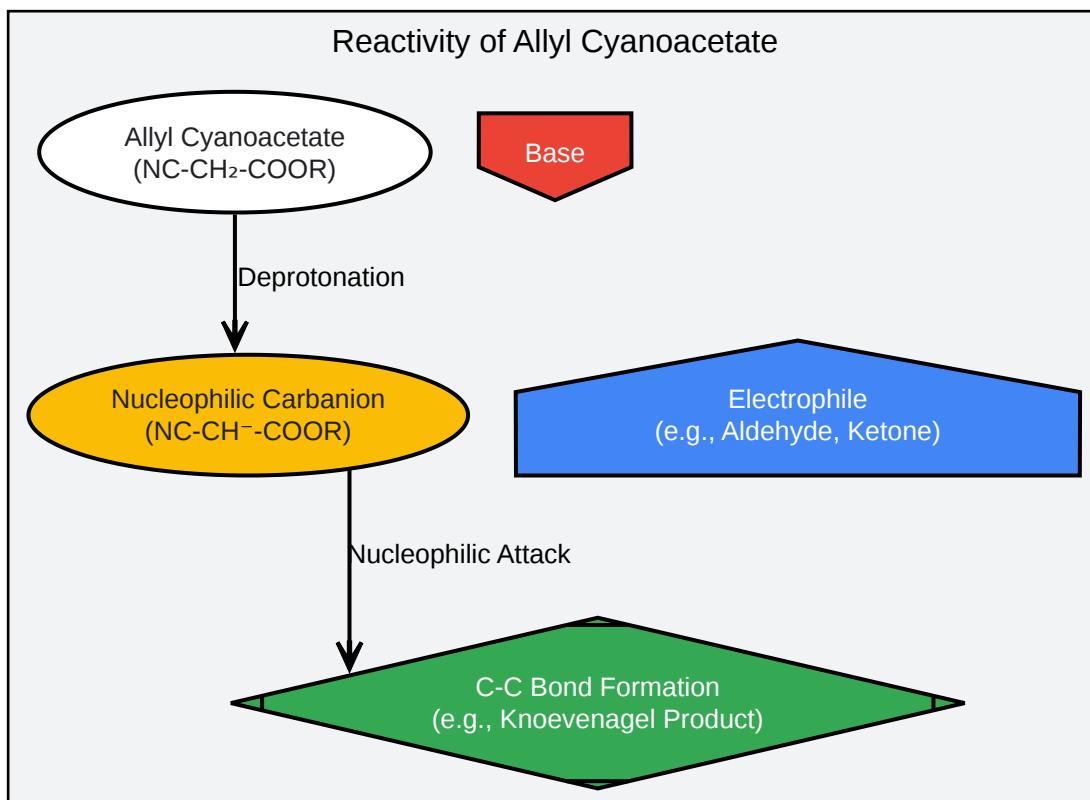
Identifier	Value
CAS Number	13361-32-5 [3] [5]
Molecular Formula	C ₆ H ₇ NO ₂ [5]
Molecular Weight	125.13 g/mol [3]
IUPAC Name	prop-2-enyl 2-cyanoacetate [5]
Synonyms	Cyanoacetic acid allyl ester, Allyl 2-cyanoacetate [3] [5]
InChI Key	WXKCRCGKOKJEF-UHFFFAOYSA-N [3]
SMILES String	C=CCOC(=O)CC#N [3]

Table 2: Physical and Chemical Properties of Allyl Cyanoacetate

Property	Value
Form	Liquid [3]
Melting Point	-40.0 °C [3]
Boiling Point	89-90 °C at 5 hPa; 110 °C at 20 mmHg [3]
Density	1.072 g/cm ³ at 20 °C; 1.065 g/mL at 25 °C [3]
Vapor Pressure	0.05 hPa [3]
Flash Point	91 °C [3]
Refractive Index	n _{20/D} 1.443 [3]

Safety and Handling

Allyl cyanoacetate is classified as toxic if swallowed and requires careful handling in a laboratory setting.[\[3\]](#)[\[5\]](#) Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.[\[6\]](#) Work should be conducted in a well-ventilated fume hood.


Table 3: GHS Safety Information for Allyl Cyanoacetate

Hazard Class	Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral (Category 3)		Danger	H301: Toxic if swallowed[3][5]
Acute Toxicity, Dermal (Category 4)		Warning	H312: Harmful in contact with skin[5]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-30°C.[3]

Reactivity and Synthetic Applications

The synthetic utility of **allyl cyanoacetate** is primarily derived from the reactivity of the methylene group (CH_2) positioned between the electron-withdrawing nitrile (-CN) and ester (-COOR) groups. This makes the methylene protons acidic and easily removed by a base, forming a potent nucleophile for various carbon-carbon bond-forming reactions.

[Click to download full resolution via product page](#)

Core reactivity of **allyl cyanoacetate**.

Knoevenagel Condensation

One of the most significant reactions involving **allyl cyanoacetate** is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone to form an α,β -unsaturated product.[7][8] These products are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1]

Synthesis of Heterocycles

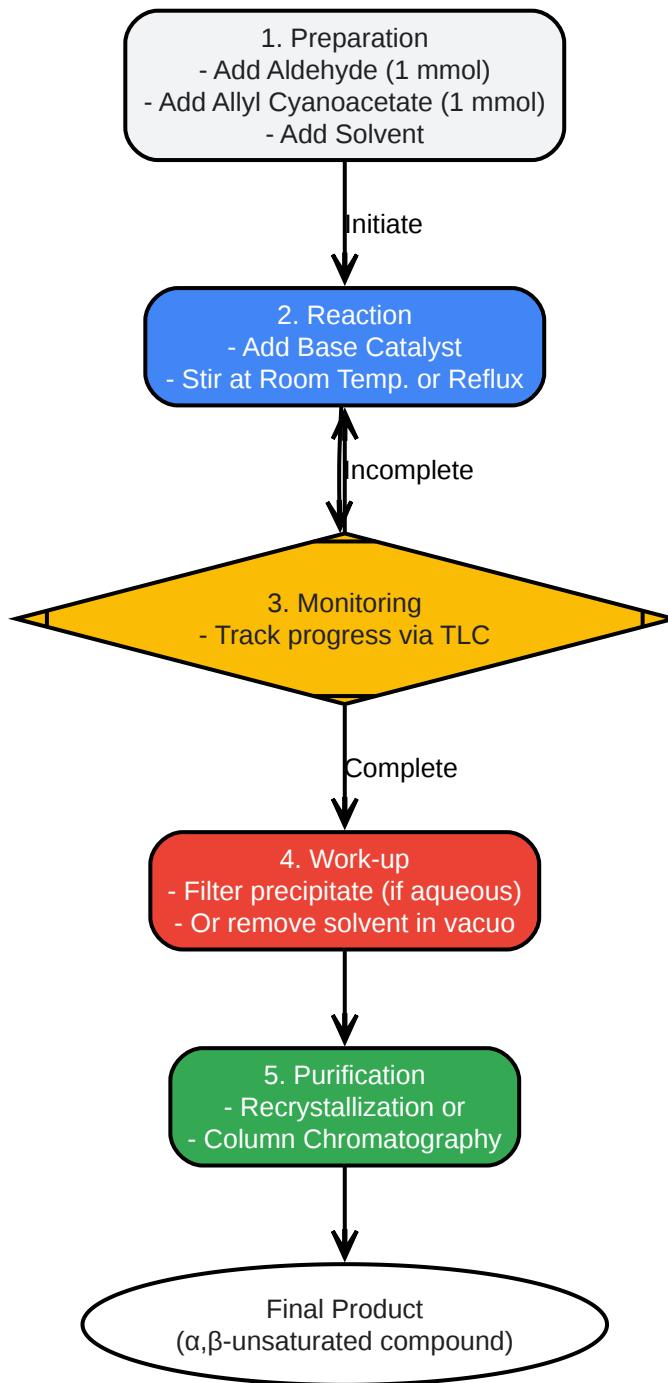
Allyl cyanoacetate is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds.[2] Through multicomponent reactions, it can be used to construct rings containing nitrogen, oxygen, and sulfur, which form the core scaffolds of many biologically active compounds and approved drugs.[1][4] For example, derivatives of cyanoacetic acid are used in the synthesis of purines like caffeine and theophylline, as well as pyrimidines and pyridones.[1][9]

Experimental Protocols

While specific protocols should be optimized for each substrate, the following provides a general methodology for a key reaction involving cyanoacetate esters.

General Protocol for Knoevenagel Condensation

This protocol is a generalized procedure based on established methods for the Knoevenagel condensation with active methylene compounds like ethyl or **allyl cyanoacetate**.[6][7][8]


Materials:

- Aldehyde or Ketone (1.0 mmol)
- **Allyl Cyanoacetate** (1.0 mmol)
- Base catalyst (e.g., piperidine, DBU, or an ionic liquid like DIPEAc, 10-20 mol%)[7][8]

- Solvent (e.g., ethanol, water, or solvent-free)[6]
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)

Procedure:

- To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), **allyl cyanoacetate** (1.0 mmol), and the chosen solvent.
- Begin stirring the mixture at room temperature.
- Add the base catalyst (e.g., DBU, ~1 mmol if using a DBU/water complex, or catalytic amounts of other bases) to the reaction mixture.[7]
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be complete in as little as 30 minutes to a few hours, depending on the substrates and catalyst used.[6] Gentle heating under reflux may be required for less reactive substrates.
- Upon completion, the work-up procedure will vary based on the solvent and catalyst. If water is the solvent, the product often precipitates and can be collected by filtration.[6]
- If an organic solvent is used, the solvent may be removed under reduced pressure. The residue can then be purified, typically by recrystallization or column chromatography, to yield the pure α,β -unsaturated product.

[Click to download full resolution via product page](#)

Experimental workflow for a Knoevenagel condensation.

Conclusion

Allyl cyanoacetate is a potent and versatile chemical intermediate with significant applications in organic synthesis, particularly for C-C bond formation and the construction of heterocyclic

systems. Its predictable reactivity, centered on the active methylene group, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. merckmillipore.com [merckmillipore.com]
- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 5. Allyl cyanoacetate | C₆H₇NO₂ | CID 25919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 9. sciforum.net [sciforum.net]
- To cite this document: BenchChem. [Allyl Cyanoacetate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084378#allyl-cyanoacetate-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com